Bis(diphenylphosphine)methane monooxide

Descripción general

Descripción

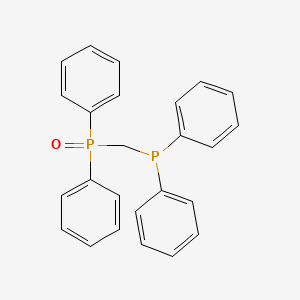

Bis(diphenylphosphine)methane monooxide is an organophosphorus compound with the chemical formula (C₆H₅)₂POCH₂P(C₆H₅)₂. It is a white crystalline solid that is used primarily as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphine)methane monooxide can be synthesized through the oxidation of bis(diphenylphosphino)methane. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂PCH₂P(C₆H₅)₂ + H₂O₂ → (C₆H₅)₂POCH₂P(C₆H₅)₂ + H₂O} ] The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of hydrogen peroxide as an oxidant is common due to its efficiency and relatively low cost .

Análisis De Reacciones Químicas

Types of Reactions

Bis(diphenylphosphine)methane monooxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form bis(diphenylphosphine)methane dioxide.

Reduction: It can be reduced back to bis(diphenylphosphino)methane using reducing agents such as lithium aluminum hydride.

Substitution: The phosphorus atoms in the compound can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various halogenated compounds in the presence of a base.

Major Products Formed

Oxidation: Bis(diphenylphosphine)methane dioxide.

Reduction: Bis(diphenylphosphino)methane.

Substitution: Various phosphine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Coordination Chemistry

- Ligand Properties : dppmO acts as a bidentate ligand, coordinating through its phosphorus atoms to metal centers. This coordination enhances the stability and reactivity of metal complexes, which are pivotal in catalysis .

- Metal Complex Formation : The compound is extensively used to synthesize metal complexes that are studied for their catalytic properties in various chemical reactions, including hydrogenation and hydroformylation. These reactions are crucial in industrial applications for producing fine chemicals and pharmaceuticals .

Biological Applications

- Metal-Based Drugs : Research has explored the potential of dppmO in developing metal-based therapeutic agents. The ability of this compound to stabilize metal ions is significant for creating effective drug formulations.

- Biological Activity Studies : Studies have indicated that complexes formed with dppmO exhibit interesting biological activities, which could lead to advancements in medicinal chemistry and drug design .

Industrial Applications

- Catalyst Production : dppmO is utilized in producing catalysts for various chemical processes. Its coordination properties facilitate reactions crucial for the synthesis of complex organic molecules .

- Hydroformylation and Hydrogenation Reactions : The compound's metal complexes are employed in hydroformylation processes, converting alkenes into aldehydes, which are valuable intermediates in organic synthesis.

Synthesis of Metal Complexes

A notable study demonstrated the synthesis of platinum(II) complexes using dppmO, highlighting its hemilability and structural considerations. These complexes exhibited distinct catalytic behaviors, showcasing the versatility of dppmO as a ligand .

Lanthanide Complexes

Research involving lanthanide complexes has shown that dppmO can form stable square-antiprismatic cations with various counter ions. This study provided insights into the coordination chemistry of lanthanides with phosphine oxides, expanding the understanding of their potential applications in materials science .

Catalytic Reactions

In a recent investigation, dppmO was utilized in catalytic hydrogenation reactions where it facilitated the conversion of olefins under mild conditions. The study emphasized the efficiency of dppmO-based catalysts in industrial applications, reinforcing its significance in chemical synthesis .

Mecanismo De Acción

The mechanism of action of bis(diphenylphosphine)methane monooxide primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparación Con Compuestos Similares

Bis(diphenylphosphine)methane monooxide can be compared with other similar compounds such as:

Bis(diphenylphosphino)methane: The parent compound, which lacks the oxygen atom and has different reactivity and coordination properties.

Bis(diphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a methylene group, which affects its bite angle and coordination behavior.

Bis(diphenylphosphino)propane: Another related ligand with a propane backbone, offering different steric and electronic properties.

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metals, making it a versatile ligand for various applications .

Actividad Biológica

Bis(diphenylphosphine)methane monooxide (DPPM-O) is a phosphine oxide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DPPM-O.

- Molecular Formula : C25H22OP2

- Molecular Weight : 400.39 g/mol

- CAS Number : 23176-18-3

- Melting Point : 187-191 °C

- Boiling Point : Predicted at 517.1 ± 33.0 °C

Mechanisms of Biological Activity

DPPM-O exhibits a range of biological activities through various mechanisms:

- Antimicrobial Activity : DPPM-O has shown effectiveness against several pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes is a key factor in its antimicrobial efficacy .

- Cell Cycle Regulation : Studies indicate that DPPM-O can influence cell cycle progression, particularly by inducing apoptosis in cancer cells. The compound appears to activate pathways related to DNA damage response and apoptosis, making it a candidate for cancer therapy .

- Enzyme Inhibition : DPPM-O acts as an inhibitor for various enzymes involved in critical metabolic pathways. This includes inhibition of proteases and other metabolic enzymes, which can alter cellular metabolism and signaling pathways .

- Neuroprotective Effects : Research suggests that DPPM-O may have neuroprotective properties, potentially through modulation of neuronal signaling pathways such as the MAPK/ERK pathway and others involved in neuroinflammation .

1. Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DPPM-O against a panel of bacterial strains, the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cancer Cell Apoptosis

A recent investigation into the effects of DPPM-O on breast cancer cells showed that treatment with the compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed significant alterations in cell cycle distribution, indicating G1 phase arrest followed by apoptosis.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 5 |

| DPPM-O (10 µM) | 25 |

| DPPM-O (50 µM) | 45 |

3. Enzyme Inhibition Studies

DPPM-O was tested as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound exhibited competitive inhibition with an IC50 value of 40 µM, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

Propiedades

IUPAC Name |

diphenylphosphorylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNZKBJIWPGRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307678 | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23176-18-3 | |

| Record name | NSC193781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.